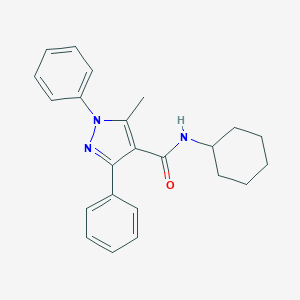![molecular formula C19H20N2O2 B258782 N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as DBZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBZ belongs to the class of benzoxazoles, which are known for their diverse biological activities.
作用机制
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide works by binding to amyloid fibrils and inducing fluorescence, which can be detected using various imaging techniques. The binding of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide to amyloid fibrils also disrupts their structure, leading to their degradation. In photodynamic therapy, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide works by generating reactive oxygen species upon exposure to light, which can cause cell death in cancer cells. The exact mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a drug delivery system is still under investigation.
Biochemical and Physiological Effects:
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to have low toxicity and is well-tolerated in vivo. It has been demonstrated to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. In addition, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic benefits.
实验室实验的优点和局限性
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its potential fluorescence can interfere with other imaging techniques and may require specialized equipment for detection. Additionally, the exact mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a drug delivery system is still under investigation, which may limit its use in this application.
未来方向
There are several future directions for N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide research, including further investigation of its potential use as a fluorescent probe for the detection of amyloid fibrils, as well as its use as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a drug delivery system and to optimize its effectiveness. Finally, the potential anti-inflammatory and antioxidant properties of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide warrant further investigation for their potential therapeutic benefits.
合成方法
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide can be synthesized by the reaction of 2-amino-5-dimethylaminobenzoxazole with 2,4-dimethylbenzoyl chloride in the presence of triethylamine. The reaction yields N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a white crystalline solid with a high purity.
科学研究应用
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has also been used as a photosensitizer for photodynamic therapy, a non-invasive treatment for cancer. Additionally, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has been studied for its potential use as a drug delivery system, due to its ability to target specific tissues and cells.
属性
产品名称 |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide |
InChI |
InChI=1S/C19H20N2O2/c1-4-5-18(22)20-14-7-9-17-16(11-14)21-19(23-17)15-8-6-12(2)10-13(15)3/h6-11H,4-5H2,1-3H3,(H,20,22) |
InChI 键 |
ZWMGDNNEYDLWDA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)C)C |
规范 SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)
![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)
![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)